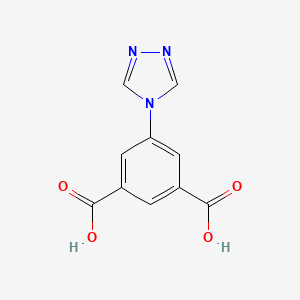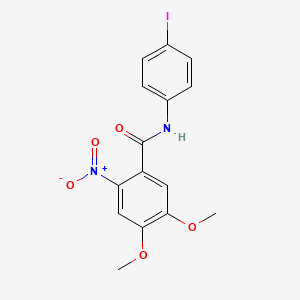![molecular formula C20H15N3O2S B6080095 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B6080095.png)
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide, commonly known as MNAT, is a chemical compound with potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been found to exhibit a wide range of biological activities. MNAT has been shown to have promising results in a variety of research applications, including cancer treatment, neuroprotection, and inflammation.
作用机制
The exact mechanism of action of MNAT is not yet fully understood. However, studies have suggested that MNAT may work by inhibiting the activity of enzymes involved in cell growth and proliferation. MNAT has also been found to induce apoptosis in cancer cells by activating a pathway known as the caspase pathway. Additionally, MNAT has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MNAT has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, neuroprotective, and anti-inflammatory properties, MNAT has been shown to have antioxidant properties, which could help protect cells from oxidative stress. MNAT has also been found to have antifungal and antibacterial properties, which could make it a potential treatment for infectious diseases.
实验室实验的优点和局限性
One of the main advantages of MNAT for lab experiments is its versatility. MNAT has been found to have a wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. Additionally, MNAT is relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of MNAT in lab experiments. For example, MNAT can be toxic in high concentrations, which could limit its use in certain applications. Additionally, MNAT has not yet been extensively studied in humans, which could limit its potential for clinical use.
未来方向
There are a number of future directions for research on MNAT. One area of interest is the development of MNAT derivatives with improved biological activities. Researchers are also exploring the potential use of MNAT in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is interest in studying the potential use of MNAT in the treatment of infectious diseases, such as fungal and bacterial infections. As research on MNAT continues, it is likely that new applications and potential uses for this compound will be discovered.
合成方法
MNAT can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with 2-naphthoyl chloride in the presence of thionyl chloride and sodium azide. Other methods include the reaction of 4-methoxyphenylhydrazine with 2-naphthoic acid in the presence of phosphorus oxychloride and triethylamine. The synthesis of MNAT is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学研究应用
MNAT has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of MNAT in cancer treatment. Studies have shown that MNAT can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. MNAT has also been found to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MNAT has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-25-15-11-9-14(10-12-15)19-22-23-20(26-19)21-18(24)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNNUTBVJDVQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080013.png)
![4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B6080029.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6080043.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)

![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
![2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6080079.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)
![methyl 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6080094.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine](/img/structure/B6080103.png)